1-Chloro-7-nitronaphthalene

Vue d'ensemble

Description

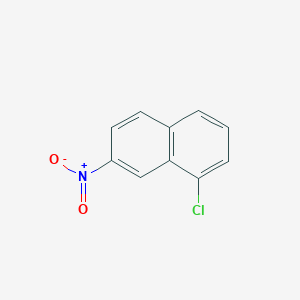

1-Chloro-7-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is a derivative of naphthalene, where a chlorine atom is substituted at the first position and a nitro group at the seventh position

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Chloro-7-nitronaphthalene can be synthesized through a multi-step process involving the nitration of naphthalene followed by chlorination. The nitration of naphthalene typically involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid, to introduce the nitro group at the desired position. The chlorination step can be achieved using reagents like thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective substitution at the first position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the selectivity and reduce the formation of by-products. The industrial methods often focus on scalability and cost-effectiveness while maintaining high purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

1-Chloro-7-nitronaphthalene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin and hydrochloric acid.

Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

Oxidation: The compound can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin and hydrochloric acid.

Substitution: Amines, thiols, alkoxides under basic or neutral conditions.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Reduction: 1-Chloro-7-aminonaphthalene.

Substitution: Various substituted naphthalenes depending on the nucleophile used.

Oxidation: Oxidized derivatives such as nitroso compounds.

Applications De Recherche Scientifique

1-Chloro-7-nitronaphthalene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Material Science: The compound is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Biological Studies: It is utilized in studies related to enzyme inhibition and interaction with biological macromolecules.

Industrial Applications: The compound finds use in the production of specialty chemicals and as a precursor for various industrial processes.

Mécanisme D'action

The mechanism of action of 1-Chloro-7-nitronaphthalene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect biological pathways, enzyme activities, and chemical processes, making the compound valuable in both research and industrial applications.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Chloro-4-nitronaphthalene

- 1-Chloro-5-nitronaphthalene

- 1-Chloro-8-nitronaphthalene

Comparison

1-Chloro-7-nitronaphthalene is unique due to the specific positioning of the chlorine and nitro groups, which influences its reactivity and applications. Compared to other chloro-nitronaphthalene derivatives, it may exhibit different chemical behaviors and selectivities in reactions, making it suitable for specific synthetic and industrial purposes.

Activité Biologique

1-Chloro-7-nitronaphthalene (C10H6ClNO2) is a nitro compound that has garnered attention due to its diverse biological activities and potential implications in environmental and health contexts. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

This compound is characterized by the presence of a chlorine atom and a nitro group attached to a naphthalene ring. Its structure can be represented as follows:

- Molecular Formula : C10H6ClNO2

- Molecular Weight : 211.61 g/mol

- CAS Number : 675-64-3

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its nitro group, which can undergo various metabolic transformations leading to the formation of reactive intermediates. These intermediates can interact with cellular macromolecules, resulting in cytotoxic effects.

1. Cytotoxicity and Genotoxicity

In vitro studies have demonstrated that nitro compounds, including this compound, exhibit cytotoxic effects on various cell lines. The mechanisms include:

- Oxidative Stress : The nitro group can generate reactive oxygen species (ROS), leading to oxidative damage in cells.

- DNA Damage : Studies indicate that exposure to nitro compounds can result in DNA strand breaks and mutations, suggesting potential genotoxicity .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 25 | Induction of oxidative stress |

| A549 (lung cancer) | 30 | DNA damage via ROS generation |

| HeLa | 20 | Apoptosis induction through mitochondrial dysfunction |

Toxicological Studies

Toxicological assessments have shown varying degrees of toxicity associated with this compound:

- In animal studies, acute exposure has resulted in respiratory distress and liver toxicity at doses as low as 100 mg/kg body weight .

- Chronic exposure studies have indicated potential carcinogenic effects, although results vary based on dosage and duration .

Case Study 1: Environmental Impact

A study investigating the degradation of this compound in contaminated soils revealed that specific bacterial strains could utilize this compound as a carbon source. This bioremediation potential highlights both the ecological risks associated with its persistence in the environment and the possible avenues for remediation .

Case Study 2: Human Health Risks

Epidemiological studies have linked exposure to nitro compounds like this compound with increased cancer risk among workers in chemical manufacturing environments. The International Agency for Research on Cancer (IARC) has classified certain nitro compounds as possibly carcinogenic to humans based on limited evidence from animal studies .

Propriétés

IUPAC Name |

1-chloro-7-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-10-3-1-2-7-4-5-8(12(13)14)6-9(7)10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHRRMKLOHCQEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30350328 | |

| Record name | 1-chloro-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102153-58-2 | |

| Record name | 1-chloro-7-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30350328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.